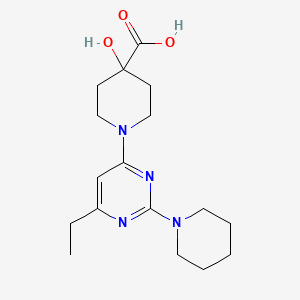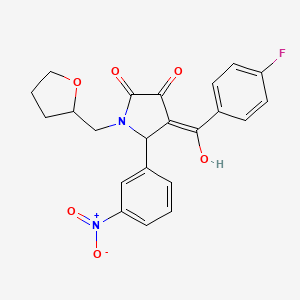![molecular formula C23H20N2O4S B5409766 ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5409766.png)
ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups, including a furan ring, a thiazolopyrimidine core, and an ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
The synthesis of ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable furan derivative.
Formation of the ester group: The ester group is typically introduced through esterification reactions using ethyl alcohol and an appropriate carboxylic acid derivative.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions to ensure the desired stereochemistry and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, potentially using catalytic processes and continuous flow reactors.
Analyse Des Réactions Chimiques
Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and ester group, using reagents like halogens or nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, depending on the reaction conditions.
Applications De Recherche Scientifique
Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs and treatments for various diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can interact with specific enzymes or receptors, inhibiting or activating their functions.
Modulating signaling pathways: The compound may influence various cellular signaling pathways, leading to changes in cell behavior and function.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative stress and potential cell damage or death.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and may have similar biological activities and applications.
Furan-containing compounds: Compounds with a furan ring may exhibit similar reactivity and potential biological activities.
Ester-containing compounds: Esters are common functional groups in organic chemistry, and compounds with ester groups may have similar chemical properties and reactivity.
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse applications in scientific research.
Propriétés
IUPAC Name |
ethyl (2E)-5-(furan-2-yl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-3-28-22(27)19-15(2)24-23-25(20(19)17-12-8-14-29-17)21(26)18(30-23)13-7-11-16-9-5-4-6-10-16/h4-14,20H,3H2,1-2H3/b11-7+,18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOTYIZPMXVOMY-TYUKPDHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylcyclohexanecarboxamide](/img/structure/B5409684.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5409689.png)
![5-(benzylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5409707.png)
![3-METHYL-4-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5409710.png)
![1-{1-[2-(4-fluorophenoxy)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5409711.png)
![N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5409720.png)
![7-(2-chloro-4-methylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5409729.png)
![1-butyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5409731.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)but-3-enamide](/img/structure/B5409735.png)


![3-(Ethylsulfanyl)-6-[(E)-1-methyl-2-phenyl-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5409748.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5409756.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one](/img/structure/B5409760.png)
